2,5-Dimethoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4138. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

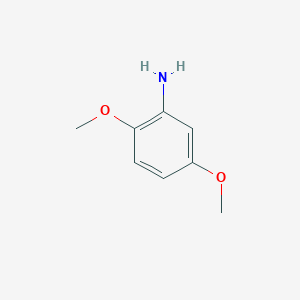

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDVUBIEPVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-66-7 | |

| Record name | Poly(2,5-dimethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059257 | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00828 [mmHg] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-56-7 | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxyaniline (CAS Number 102-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is an important organic compound that serves as a versatile intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and dye industries.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, allows for diverse chemical modifications, making it a valuable building block for complex organic synthesis. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, spectroscopic data, and key applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102-56-7 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Appearance | Gray to dark brown crystalline powder or lumps | |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 140 °C at 7 mmHg | |

| Solubility | Soluble in methanol, ethanol (B145695), ether, and chloroform. Limited solubility in water. | |

| Density | 1.1577 g/cm³ (rough estimate) | |

| Flash Point | 130 °C | |

| pKa | 4.12 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR | δ (ppm): 3.75 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃), 6.25 (dd, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), ~3.9 (br s, 2H, -NH₂) | |

| ¹³C NMR | δ (ppm): 55.5 (-OCH₃), 56.0 (-OCH₃), 102.0 (Ar-CH), 104.0 (Ar-CH), 112.0 (Ar-CH), 138.0 (Ar-C), 142.0 (Ar-C), 154.0 (Ar-C) | |

| Infrared (IR) | ν (cm⁻¹): 3450-3300 (N-H stretch, doublet), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1220 (Ar-O-C stretch, asymmetric), 1040 (Ar-O-C stretch, symmetric) | [3][4] |

| Mass Spectrometry (MS) | m/z: 153 (M⁺), 138, 110 | [5] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, 2,5-dimethoxynitrobenzene.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of 2,5-Dimethoxynitrobenzene

Caption: General workflow for the synthesis of this compound.

Materials:

-

2,5-Dimethoxynitrobenzene

-

Zinc dust

-

Ammonium (B1175870) chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

5% Hydrochloric acid (optional, for washing)

-

Saturated sodium bicarbonate solution (optional, for washing)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethoxynitrobenzene (1 equivalent).

-

Add a mixture of ethanol and water (e.g., 3:2 v/v) as the solvent.[6]

-

To the stirred suspension, add ammonium chloride (e.g., 0.06 equivalents) followed by zinc dust (e.g., 4 equivalents) in portions.[6] The addition of zinc is exothermic, so it should be done carefully to control the reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the filter cake with ethanol.

-

Combine the filtrate and the washings and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers sequentially with 5% HCl (optional), water, saturated sodium bicarbonate solution (optional), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification of this compound

Method: Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystalline this compound should precipitate.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Applications in Drug Development

This compound is a key precursor for the synthesis of various biologically active molecules.[7] A notable application is in the development of selective serotonin (B10506) 5-HT2A receptor agonists.

Synthesis of Bioactive Molecules: 2,5-Dimethoxyphenylpiperidines

Derivatives of this compound, such as 2,5-dimethoxyphenylpiperidines, have been identified as potent and selective agonists for the serotonin 5-HT2A receptor.[8] These compounds are of significant interest for their potential therapeutic applications in psychiatric disorders.

Caption: Logical workflow from this compound to a 5-HT2A agonist.

Signaling Pathway of 5-HT2A Receptor Agonists

Agonists derived from this compound that target the 5-HT2A receptor typically exert their effects through the Gq/11 signaling pathway.[3][4]

Caption: The Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Upon binding of the agonist to the 5-HT2A receptor, the Gq/11 protein is activated.[3][4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] These second messengers lead to a cascade of downstream cellular responses, including the modulation of neuronal excitability.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It is irritating to the eyes, respiratory system, and skin. It is harmful if swallowed, inhaled, or in contact with skin. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.

Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the synthesis of pharmaceuticals. Its utility in creating selective 5-HT2A receptor agonists highlights its importance in the development of novel therapeutics for neurological and psychiatric conditions. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DE2521303B2 - PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE - Google Patents [patents.google.com]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2,5-Dimethoxyaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,5-Dimethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and dyes. This document compiles and presents its melting and boiling points, alongside generalized experimental protocols for their determination, to support research and development activities.

Core Physical Properties

This compound is a solid at room temperature, typically appearing as a white to light tan or gray flaky crystalline powder.[1][2] Its physical characteristics, particularly its melting and boiling points, are crucial for its handling, purification, and use in synthetic processes.

Data Presentation

The reported melting and boiling points for this compound exhibit some variability across different sources, which can be attributed to factors such as the purity of the sample and the specific experimental conditions under which the measurements were taken. A summary of these reported values is presented below.

| Physical Property | Reported Value(s) | Notes |

| Melting Point | 42.5 °C | |

| 69 - 73 °C | ||

| 78 - 80 °C | (lit.) | |

| 81 °C | ||

| 82.5 °C | at 760.00 mm Hg | |

| Boiling Point | 284.00 °C | |

| 270 °C | (partial decomposition) | |

| 140 °C | at 7 mmHg | |

| 159 °C | at 20 mmHg |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in readily available literature, generalized and widely accepted methods for organic compounds are applicable. The following outlines standard methodologies for determining melting and boiling points.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3] Impurities tend to lower and broaden the melting point range.[3]

Common Methodologies:

-

Capillary Tube Method (Meltemp Apparatus or Thiele Tube):

-

A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, which is sealed at one end.[3][4]

-

The capillary tube is attached to a thermometer and heated in a controlled manner using a heating bath (like a Thiele tube filled with oil) or a metal block (such as in a Mel-Temp apparatus).[3]

-

The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[3] For accurate measurements, a slow heating rate of about 2°C per minute is recommended, especially near the expected melting point.[3]

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] It is a characteristic physical property that is sensitive to changes in pressure.

Common Methodologies:

-

Simple Distillation Method:

-

This method is suitable for determining the boiling point of a sufficient quantity of the liquid (at least 5 mL).[6][7]

-

The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured with a thermometer.[6] The highest, stable temperature observed during the distillation of the bulk of the material is recorded as the boiling point.[7] It is crucial to record the barometric pressure at the time of the measurement.[6]

-

-

Thiele Tube Method (for small quantities):

-

A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at the top) is added.

-

The setup is attached to a thermometer and heated in a Thiele tube.[7]

-

As the liquid is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[7]

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a synthesized organic compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of 2,5-Dimethoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dimethoxyaniline (B66101) in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application as a key intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1][2] This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and comprehension.

Introduction to this compound

This compound is an aromatic amine that is a solid at room temperature, appearing as a white to light tan or gray crystalline powder.[1][3] Its molecular structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group, governs its physical and chemical properties, including its solubility profile. The presence of the hydrophobic methoxy groups enhances its solubility in organic solvents, while the polar amino group allows for some interaction with polar solvents.[1] This selective solubility is a critical factor in its use in organic synthesis.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various organic solvents at different temperatures. The data is presented in grams of solute per 100 grams of solvent ( g/100g ).

| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Glycol Ether | 1-Methoxy-2-propanol | 3.4 | 3.42 | [4] |

| 22.0 | 13.89 | [4] | ||

| 49.7 | 44.81 | [4] | ||

| Glycol Ether | 2-Ethoxyethanol | 3.5 | 3.12 | [4] |

| 19.0 | 10.33 | [4] | ||

| 52.3 | 50.06 | [4] | ||

| Glycol Ether | Ethylene glycol monomethyl ether | 3.2 | 6.45 | [4] |

| 7.3 | 8.85 | [4] | ||

| 19.6 | 18.64 | [4] | ||

| 26.8 | 26.23 | [4] | ||

| 43.4 | 45.41 | [4] | ||

| Glycol | Diethylene glycol | 3.5 | 0.022 | [4] |

| 20.0 | 0.17 | [4] | ||

| 34.5 | 2.16 | [4] | ||

| 50.5 | 28.4 | [4] | ||

| Aqueous | Water | 40.0 | 0.4 | [3][5] |

Qualitative Solubility Profile

Qualitative assessments of this compound's solubility have been reported in various sources. This information is valuable for initial solvent screening and experimental design.

-

High Solubility:

-

Limited/Slight Solubility:

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound is essential for accurate process development and formulation. The isothermal equilibrium method, commonly known as the shake-flask method, is a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. The time required can vary depending on the solute, solvent, and agitation speed, and may range from 24 to 72 hours. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance (or other response) of the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the response of the standards against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100g of solvent or mg/mL.

-

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the general steps involved in the experimental determination of solubility using the isothermal equilibrium method.

Role of this compound as a Chemical Intermediate

This diagram illustrates the role of this compound as a key intermediate in a representative synthetic pathway, such as the preparation of dye intermediates.[2]

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various chemical processes, particularly in the pharmaceutical and dye industries. This guide provides a consolidated resource of its known solubility in a range of organic solvents. The provided experimental protocol for the isothermal equilibrium method offers a robust framework for researchers to generate further quantitative solubility data tailored to their specific needs. The visual workflows aim to clarify the experimental process and the compound's role in synthesis, thereby supporting more efficient and informed research and development activities.

References

Spectral Analysis of 2,5-Dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethoxyaniline, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, structural elucidation, and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the protons on the benzene (B151609) ring and the methoxy (B1213986) groups, respectively. The amino group protons also present a characteristic signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | m | 3H | Ar-H |

| ~3.8 | s | 6H | -OCH₃ |

| ~3.7 | s (broad) | 2H | -NH₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Ar-C-O |

| ~142 | Ar-C-N |

| ~119 | Ar-C |

| ~112 | Ar-C |

| ~101 | Ar-C |

| ~56 | -OCH₃ |

| ~55 | -OCH₃ |

Note: Chemical shifts can vary slightly depending on the solvent.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amine and ether functional groups, as well as for the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1500 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-O stretch (aryl ether) |

| ~850 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.[3] The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 138 | High | [M-CH₃]⁺ |

| 110 | Medium | [M-CH₃-CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5]

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube.[4]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans.[4] For ¹³C NMR, a larger number of scans will be necessary.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [6]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[6]

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty salt plate.

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7] The concentration should typically be around 1 mg/mL, which is then further diluted.[7]

-

Ensure the sample is free of non-volatile salts or buffers, as they can interfere with the ionization process.[7]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer's ion source, often via direct infusion or through a gas chromatograph (GC-MS).[8][9]

-

In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8][9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8][9]

-

The detector records the abundance of each ion, generating a mass spectrum.[9]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectral data for a compound like this compound.

Caption: Workflow for Spectral Data Analysis and Structural Elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. fiveable.me [fiveable.me]

- 4. benchchem.com [benchchem.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

1H NMR spectrum of 2,5-Dimethoxyaniline

An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethoxyaniline (B66101)

Introduction

This compound, also known as aminohydroquinone dimethyl ether, is an aromatic organic compound with the chemical formula (CH₃O)₂C₆H₃NH₂. It serves as a valuable intermediate in the synthesis of various dyes and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of such organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, methoxy (B1213986), and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the data presented here was acquired in deuterated chloroform (B151607) (CDCl₃).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data from the ¹H NMR spectrum of this compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-6 | ~6.74 | Doublet (d) | 1H | J ≈ 8.5 Hz |

| H-4 | ~6.31 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.9 Hz |

| H-3 | ~6.28 | Doublet (d) | 1H | J ≈ 2.9 Hz |

| Amine (NH₂) | ~3.8 (Broad) | Singlet (s, broad) | 2H | N/A |

| Methoxy (C5-OCH₃) | 3.79 | Singlet (s) | 3H | N/A |

| Methoxy (C2-OCH₃) | 3.76 | Singlet (s) | 3H | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The amine (NH₂) protons often appear as a broad singlet and their chemical shift is highly variable depending on concentration and solvent purity; they may also exchange with trace amounts of D₂O, causing the signal to diminish or disappear.[3]

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is consistent with its structure, showing three distinct regions:

-

Aromatic Region (6.2-6.8 ppm): The three protons on the benzene (B151609) ring are chemically non-equivalent and give rise to three separate signals.

-

The proton at the C-6 position is coupled to the proton at C-4 (a meta coupling, which is typically small or zero) and the proton at the C-1 position's adjacent NH2 group, but primarily shows splitting from the ortho proton at C-1's nitrogen, appearing as a doublet.

-

The proton at the C-4 position is coupled to the proton at C-3 (ortho coupling) and the proton at C-6 (meta coupling), resulting in a doublet of doublets.

-

The proton at the C-3 position is coupled to the proton at C-4 (ortho coupling), appearing as a doublet.

-

-

Methoxy Region (3.7-3.8 ppm): The two methoxy groups (-OCH₃) are in different chemical environments. Although their chemical shifts are very similar, they appear as two distinct singlets at approximately 3.79 and 3.76 ppm, each integrating to three protons.[1]

-

Amine Region (~3.8 ppm): The two amine protons (-NH₂) typically appear as a broad singlet.[3] Their chemical shift is variable and depends on factors like solvent, temperature, and concentration.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding ¹H NMR signals.

Caption: Structure-spectrum mapping for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining a high-resolution spectrum.[4]

-

Sample Quantity: Weigh approximately 5-10 mg of this compound.[4]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound due to good solubility.[2][4]

-

Procedure:

-

Place the weighed sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following steps outline the general procedure for acquiring the spectrum on a standard NMR spectrometer.

-

Workflow Diagram

Caption: Standard workflow for NMR data acquisition.

-

Key Spectrometer Parameters:

-

Pulse Angle: A 30° to 45° pulse angle is typically sufficient.[4]

-

Acquisition Time (AQ): Set to 2-4 seconds for good digital resolution.[4]

-

Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[4]

-

Referencing: The spectrum should be referenced using either tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) or the residual protio-solvent signal (CDCl₃ at δ = 7.26 ppm).[4]

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas under the peaks are integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

References

An In-Depth Technical Guide to the 13C NMR Spectrum of 2,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethoxyaniline (B66101). It includes detailed spectral data, experimental protocols, and a structural correlation diagram to aid in the identification and characterization of this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes.

Executive Summary

The 13C NMR spectrum of this compound presents a distinct pattern of eight resonance signals corresponding to the eight unique carbon atoms in its structure. The electron-donating effects of the amino and methoxy (B1213986) groups significantly influence the chemical shifts of the aromatic carbons, providing a clear spectral signature for this molecule. This guide serves as a practical reference for the interpretation of this spectrum and its underlying principles.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| C1 | 137.9 | Singlet | Quaternary carbon attached to the electron-donating amino group, resulting in a downfield shift. |

| C2 | 154.2 | Singlet | Quaternary carbon attached to a methoxy group, significantly deshielded. |

| C3 | 98.4 | Doublet | Aromatic CH carbon ortho to one methoxy group and meta to the other and the amino group, showing strong shielding. |

| C4 | 111.9 | Doublet | Aromatic CH carbon meta to both methoxy groups and para to the amino group. |

| C5 | 142.9 | Singlet | Quaternary carbon attached to a methoxy group and ortho to the amino group. |

| C6 | 102.8 | Doublet | Aromatic CH carbon ortho to the amino group and a methoxy group, experiencing strong shielding. |

| C7 (-OCH₃) | 56.1 | Quartet | Carbon of the methoxy group at position 2. |

| C8 (-OCH₃) | 55.7 | Quartet | Carbon of the methoxy group at position 5. |

Note: The assignments are based on established substituent effects in substituted benzene (B151609) rings and data from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocol

The following provides a typical methodology for the acquisition of a 13C NMR spectrum of an aromatic amine like this compound.

3.1 Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently agitate the sample to ensure complete dissolution and a homogeneous solution. If any solid particles are present, the solution should be filtered to prevent distortion of the magnetic field.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 77.16 ppm).

3.2 NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize its homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: The spectral width should encompass the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS or residual solvent signal.

-

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms of this compound and their corresponding 13C NMR chemical shifts.

Caption: Correlation of carbon atoms in this compound to their 13C NMR chemical shifts.

An In-Depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2,5-dimethoxyaniline (B66101), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers. This document details synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical industries.

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2,5-dimethoxynitrobenzene. This method is favored for its efficiency and cleaner reaction profile compared to older methods like iron powder or sodium sulfide (B99878) reduction, which generate significant waste.[1]

Reaction Mechanism: Catalytic Hydrogenation

The reaction proceeds via the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst, typically platinum on carbon (Pt/C). The reaction is carried out in a solvent such as methanol (B129727) at elevated temperature and pressure.

Catalytic hydrogenation of 2,5-dimethoxynitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative procedure for the continuous catalytic hydrogenation of 2,5-dimethoxynitrobenzene.[1]

-

Reactor Setup: A primary and secondary hydrogenation reactor system is charged with methanol and a Pt/C catalyst.

-

Initial Charge: 5000 kg of methanol and 1250 kg of 2,5-dimethoxynitrobenzene are added to a reaction vessel. 125 kg of Pt/C catalyst (10 nm particle size) is added to the primary reactor.[1]

-

Reaction Conditions: The system is purged with nitrogen and then hydrogen. The mixture is heated to 90-100°C and the hydrogen pressure is maintained at 1.0 MPa.[1]

-

Continuous Feed: The raw material mixture is pumped into the primary reactor at a flow rate of 6000 L/h. Additional catalyst (2.5 kg) is added every 3 hours.[1]

-

Reaction Progression: The reaction mixture overflows from the primary to the secondary reactor. The residence time in the reactors is approximately 2-3 hours. The reaction is monitored until the residual 2,5-dimethoxynitrobenzene is ≤0.2%.[1]

-

Work-up: The product mixture overflows to a settling vessel. The settled catalyst is recycled to the reactor, and the supernatant containing the product is filtered.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethoxynitrobenzene | [1] |

| Catalyst | Pt/C (10 nm particle size) | [1] |

| Solvent | Methanol | [1] |

| Temperature | 90-100°C | [1] |

| Pressure | 1.0 MPa | [1] |

| Feed Rate | 6000 L/h | [1] |

| Catalyst Loading (initial) | 10% w/w of nitrobenzene | [1] |

| Catalyst Addition (continuous) | 2.5 kg every 3 hours | [1] |

| Reaction Time (residence) | 2-3 hours | [1] |

| Completion Criteria | ≤0.2% residual nitrobenzene | [1] |

Diazotization and Azo Coupling Reactions

This compound is a key component in the synthesis of azo dyes, where it can act as a diazo component (after diazotization) or as a coupling component.[2]

Reaction Mechanism

Diazotization: The primary aromatic amine group of this compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.

Azo Coupling: The resulting electrophilic diazonium salt then reacts with an electron-rich coupling agent (such as a phenol (B47542) or another aromatic amine) in an electrophilic aromatic substitution reaction to form the azo dye.

General scheme for azo dye synthesis from this compound.

Experimental Protocol: Synthesis of an Azo Dye

The following is a general protocol for the synthesis of an azo dye using an aniline (B41778) derivative, which can be adapted for this compound.

Part A: Diazotization

-

Dissolve the aromatic amine (e.g., this compound, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL).

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, dissolve sodium nitrite (11 mmol) in water (5 mL) and cool in an ice bath.

-

Slowly add the cold sodium nitrite solution to the amine solution with constant stirring, maintaining the temperature between 0-5°C.

Part B: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 10 mmol) in a 10% sodium hydroxide (B78521) solution (10 mL).

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the coupling agent solution with vigorous stirring, maintaining the temperature below 5°C.

-

A colored precipitate of the azo dye will form. Continue stirring for 10-15 minutes in the ice bath.

-

Collect the dye by vacuum filtration, wash with cold water, and dry.

Oxidative Polymerization

This compound can be polymerized to form poly(this compound) (PDMA), a conducting polymer with potential applications in electrochromic devices. This can be achieved through chemical or electrochemical oxidation.

Chemical Oxidative Polymerization

Mechanism: The polymerization is initiated by an oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃), in an acidic medium. The reaction proceeds through the formation of radical cations, which then couple and rearomatize to form the polymer chain.

Chemical oxidative polymerization of this compound.

Experimental Protocol:

-

Dissolve a required amount of this compound in 1 M HCl and cool the solution to 0-5°C.[3]

-

Prepare a pre-chilled solution of ammonium persulfate in 1 M HCl.

-

Add the oxidant solution dropwise to the monomer solution over a period of 25 minutes with vigorous stirring.[3]

-

Continue stirring the reaction mixture at 0-5°C for 4 hours. A precipitate will form.[3]

-

Collect the polymer by filtration and wash with 1 M HCl until the filtrate is colorless.[3]

Electrochemical Polymerization

Mechanism: The electrochemical polymerization occurs in three main steps:

-

Oxidation: Anionic oxidation of the this compound monomer on the electrode surface to form a cation radical.

-

Coupling: Coupling of the cation radicals.

-

Rearomatization: Elimination of two protons and rearomatization to form the dimer, which is further oxidized and propagates the polymer chain.

The resulting polymer can exist in different oxidation states: leucoemeraldine (fully reduced, yellow), emeraldine (B8112657) (partially oxidized, green), and pernigraniline (fully oxidized, blue).

Electrochemical polymerization of this compound.

Experimental Protocol:

-

Electrolyte Preparation: Prepare a solution of 0.125 M this compound in 1.0 M oxalic acid.

-

Electrode Setup: Use an indium tin oxide (ITO) coated glass as the working electrode and a reference electrode (e.g., Ag/AgCl).

-

Polymerization: Deposit the polymer film by scanning the potential between -0.5 V and +0.5 V at a scan rate of 20 mV/s for a set number of cycles (e.g., 50 cycles).

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling

Mechanism: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

Representative Experimental Protocol (for a related substrate):

The following is a general procedure for the Suzuki coupling of a bromo-dimethoxybenzene derivative.

-

To a reaction vessel, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Purge the vessel with an inert gas (e.g., argon).

-

Add a degassed solvent mixture (e.g., toluene/water).

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

After cooling, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Buchwald-Hartwig Amination

Mechanism: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex with a phosphine (B1218219) ligand. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product.

Representative Experimental Protocol (for a related substrate):

The following is a general procedure for the Buchwald-Hartwig amination of a bromo-dimethoxybenzene derivative.

-

To an oven-dried reaction tube, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture (e.g., to 80-110°C) and stir until the starting material is consumed.

-

After cooling, quench the reaction and extract the product. Purify by chromatography.

Applications in Pharmaceutical Synthesis

This compound is a precursor for various heterocyclic scaffolds of pharmaceutical interest, including quinolines, acridones, and phenothiazines.

Synthesis of Quinolines (via Skraup Synthesis)

Mechanism: The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). Glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aniline. The intermediate then cyclizes and is oxidized to form the quinoline (B57606) ring system.

Skraup synthesis of a quinoline derivative.

Synthesis of Acridones

Mechanism: Acridones can be synthesized from the corresponding N-phenylanthranilic acids via intramolecular Friedel-Crafts acylation. An N-(2,5-dimethoxyphenyl)anthranilic acid, which can be prepared from this compound and 2-chlorobenzoic acid, can be cyclized in the presence of a strong acid (e.g., sulfuric acid or polyphosphoric acid) to form the acridone (B373769) core.

Synthesis of Phenothiazines

Mechanism: Phenothiazines can be synthesized by the reaction of a diphenylamine (B1679370) derivative with sulfur in the presence of a catalyst like iodine or aluminum chloride. A diphenylamine incorporating the 2,5-dimethoxy-substituted ring can be used as a precursor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reaction mechanisms, including catalytic hydrogenation for its synthesis, diazotization and azo coupling for dye formation, oxidative polymerization for conducting polymers, and its use as a precursor in palladium-catalyzed cross-coupling reactions and the synthesis of pharmaceutical scaffolds, demonstrate its broad utility. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyaniline from 2,5-Dimethoxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,5-dimethoxyaniline, a vital intermediate in the pharmaceutical and dye industries, from its precursor, 2,5-dimethoxynitrobenzene. This document details various reduction methodologies, including catalytic hydrogenation, metal/acid reductions, and catalytic transfer hydrogenation. Each method is presented with detailed experimental protocols, comparative quantitative data, and mechanistic insights to assist researchers in selecting and optimizing the most suitable synthetic route for their specific needs.

Introduction

This compound is a key building block in the synthesis of a range of organic molecules, including pharmaceuticals and high-performance dyes.[1] The most common and direct route to this aniline (B41778) derivative is the reduction of the nitro group of 2,5-dimethoxynitrobenzene. The choice of reduction method is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. This guide explores the most prevalent and effective methods for this transformation.

Reduction Methodologies and Experimental Protocols

The reduction of the nitro group in 2,5-dimethoxynitrobenzene to an amine can be achieved through several reliable methods. The following sections provide detailed experimental protocols for the most common approaches.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields and purity. The choice of catalyst and reaction conditions can be tailored to the specific substrate.

2.1.1. Platinum on Carbon (Pt/C) Catalyzed Hydrogenation

This method is suitable for large-scale production and offers high product purity.[2]

-

Experimental Protocol:

-

To a suitable hydrogenation reactor, add 2,5-dimethoxynitrobenzene and methanol.

-

Add 10% Platinum on Carbon (Pt/C) catalyst (typically 1-10% by weight of the nitro compound).

-

Purge the reactor with an inert gas (e.g., nitrogen) and then with hydrogen gas.

-

Heat the mixture to 90-100°C and pressurize with hydrogen to 1.0 MPa.[2]

-

Maintain vigorous stirring and monitor the reaction progress by hydrogen uptake or TLC/GC analysis.

-

Upon completion, cool the reactor, vent the hydrogen, and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

2.1.2. Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a widely used and effective catalyst for the reduction of nitro groups.[3]

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,5-dimethoxynitrobenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

The reaction mixture is stirred vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, the mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford this compound.

-

2.1.3. Raney Nickel (Raney Ni) Catalyzed Hydrogenation

Raney Nickel is a cost-effective and highly active catalyst for nitro group reductions.

-

Experimental Protocol:

-

In a hydrogenation vessel, suspend 2,5-dimethoxynitrobenzene and a slurry of activated Raney Nickel in a solvent like ethanol.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by observing hydrogen uptake.

-

After the reaction is complete, carefully filter the pyrophoric catalyst.

-

Concentrate the filtrate to obtain the product.

-

Metal/Acid Reduction

This classical method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. These reactions are often cost-effective and straightforward to perform in a standard laboratory setting.

2.2.1. Iron/Hydrochloric Acid (Fe/HCl) Reduction (Béchamp Reduction)

This is a traditional and economical method for the large-scale production of anilines.

-

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, place 2,5-dimethoxynitrobenzene and ethanol.

-

Add iron powder (typically 3-5 equivalents).

-

With stirring, add concentrated hydrochloric acid dropwise. An exothermic reaction should be observed.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the iron salts.

-

Make the filtrate alkaline with a sodium hydroxide (B78521) solution to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield this compound.

-

2.2.2. Tin(II) Chloride (SnCl₂) Reduction

Tin(II) chloride is a mild and effective reducing agent for nitroarenes.[4]

-

Experimental Protocol:

-

Dissolve 2,5-dimethoxynitrobenzene in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid.[5]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, pour the mixture into ice-water and basify with a concentrated NaOH solution until a precipitate of tin hydroxides forms.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give this compound.

-

Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for gaseous hydrogen and specialized high-pressure equipment.

2.3.1. Palladium on Carbon/Ammonium (B1175870) Formate (B1220265) (Pd/C/HCOONH₄)

Ammonium formate is a convenient and efficient hydrogen donor for this transformation.[6]

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 2,5-dimethoxynitrobenzene in methanol.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

-

To this suspension, add ammonium formate (typically 3-5 equivalents) in portions.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and filter through celite to remove the catalyst.

-

Concentrate the filtrate, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it, and remove the solvent under reduced pressure to obtain the product.

-

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the different synthetic methods.

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Typical Yield (%) | Reference |

| Catalytic Hydrogenation | 10% Pt/C | Methanol | 90-100 | 1.0 MPa | >99 | [2] |

| 10% Pd/C | Ethanol | Room Temp | 1 atm | High | [3] | |

| Raney Ni | Ethanol | Room Temp | 1-5 atm | Good to High | ||

| Metal/Acid Reduction | Fe / HCl | Ethanol/Water | Reflux | 1 atm | Good | |

| SnCl₂·2H₂O / HCl | Ethanol | Room Temp/Heat | 1 atm | High | [4][5] | |

| Catalytic Transfer Hydrogenation | 10% Pd/C / HCOONH₄ | Methanol | Reflux | 1 atm | High | [6] |

Table 2: Spectroscopic Data for 2,5-Dimethoxynitrobenzene and this compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |

| 2,5-Dimethoxynitrobenzene | 7.34 (d, 1H), 7.12 (dd, 1H), 6.90 (d, 1H), 3.91 (s, 3H), 3.87 (s, 3H) | 153.8, 149.6, 141.2, 118.9, 112.1, 109.8, 56.6, 56.4 | ~3100 (Ar C-H), ~2950 (C-H), ~1580, 1340 (NO₂ stretch), ~1280, 1040 (C-O stretch) |

| This compound | 6.70 (d, 1H), 6.25 (dd, 1H), 6.18 (d, 1H), 3.80 (s, 3H), 3.75 (s, 3H), 3.70 (br s, 2H) | 154.2, 143.1, 137.9, 103.4, 102.8, 98.0, 56.1, 55.7 | ~3450, 3350 (N-H stretch), ~3000 (Ar C-H), ~2950 (C-H), ~1620 (N-H bend), ~1520 (Ar C=C), ~1220, 1040 (C-O stretch) |

Mandatory Visualizations

General Reaction Scheme

Caption: General reaction scheme for the reduction of 2,5-dimethoxynitrobenzene.

Experimental Workflow for Catalytic Hydrogenation

References

- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

2,5-Dimethoxyaniline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyaniline (B66101) is a valuable and versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its unique electronic properties, stemming from the presence of two electron-donating methoxy (B1213986) groups on the aniline (B41778) ring, render it highly reactive and suitable for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound as a building block in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. Detailed experimental protocols for seminal reactions are provided to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a gray, flaky solid at room temperature.[3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | Gray flaky solid | [3][6] |

| Melting Point | 78-80 °C | [6] |

| Boiling Point | 270 °C (decomposes) | [6] |

| Density | 1.1577 g/cm³ (estimate) | [6] |

| Solubility | Soluble in water, ethanol, and hot ligroin. | [6] |

| pKa | 4.64 (of the corresponding anilinium ion) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of 2,5-dimethoxynitrobenzene. Catalytic hydrogenation is a widely used industrial method due to its high efficiency and the production of a high-purity product.[7]

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene[7]

Materials:

-

2,5-Dimethoxynitrobenzene

-

Platinum on carbon catalyst (Pt/C, e.g., 5% Pt)

-

Hydrogen gas

-

Nitrogen gas

-

Reaction vessel (e.g., stirred tank reactor)

-

Primary and secondary hydrogenation reactors

-

Catalyst feeding tank

-

Membrane filtration system (e.g., ceramic membranes with 2 nm pore size)

-

Distillation apparatus

-

Crystallization vessel

Procedure:

-

Preparation of the Reaction Mixture: In a reaction vessel, prepare a solution of 2,5-dimethoxynitrobenzene in methanol. A typical ratio is 1250 kg of 2,5-dimethoxynitrobenzene to 5000 kg of methanol.

-

Catalyst Addition: Stir the mixture and pump it into a primary hydrogenation reactor. Add 125 kg of a Pt/C catalyst with a particle size of 10 nm.

-

Inerting the System: Purge the reactor system with nitrogen gas three times, followed by three purges with hydrogen gas.

-

Hydrogenation:

-

Begin stirring and raise the temperature of the reactor to 90-100°C.

-

Introduce the 2,5-dimethoxynitrobenzene solution into the primary hydrogenation reactor at a flow rate of 6000 L/h.

-

Introduce hydrogen gas and maintain the system pressure at 1.0 MPa.

-

Continuously add 2.5 kg of the Pt/C catalyst to the primary hydrogenation reactor every 3 hours.

-

As the volume in the primary reactor increases, the reaction mixture will overflow into a secondary hydrogenation reactor to ensure complete conversion.

-

-

Catalyst Recovery:

-

The reaction product from the secondary reactor is passed through a sedimentation and membrane filtration system.

-

Two ceramic membrane filters are connected in series, and the catalyst is concentrated to 10-30% by internal circulation.

-

The concentrated catalyst is pumped into the catalyst feeding tank for reuse.

-

-

Product Isolation and Purification:

-

The filtered solution (reduced liquid) is transferred to a distillation vessel.

-

The methanol solvent is removed by heating.

-

The resulting liquid is placed in a crystallization vessel for purification.

-

This process yields this compound with a purity of 99.9% at a production capacity of approximately 950 kg/h .

-

Figure 1: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of important chemical reactions, leading to the formation of complex heterocyclic systems and other valuable organic compounds.

Acetylation: Synthesis of N-(2,5-Dimethoxyphenyl)acetamide

The amino group of this compound can be readily acetylated to form the corresponding acetamide. This reaction is often used to protect the amino group during subsequent reactions or to introduce the acetamido moiety into a target molecule.

This protocol is adapted from a general procedure for the acetylation of anilines.[5][8]

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Concentrated hydrochloric acid

-

Sodium acetate (B1210297)

-

Water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolution of Aniline: In a flask, dissolve 500 mg of this compound in 14 mL of water. Note that the aniline may not fully dissolve.

-

Acidification: Add 0.45 mL of concentrated hydrochloric acid to the mixture to form the hydrochloride salt of the aniline, which is soluble in water.

-

Preparation of Reagents: In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water. Measure out 0.6 mL of acetic anhydride.

-

Acetylation Reaction: To the solution of the aniline hydrochloride, add the acetic anhydride and swirl to mix. Immediately add the sodium acetate solution. A white precipitate of N-(2,5-dimethoxyphenyl)acetamide should form.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Figure 2: Logical workflow for the acetylation of this compound.

Skraup Synthesis of Quinolines

Materials:

-

Substituted Aniline (e.g., 3-Nitro-4-aminoanisole)

-

Arsenic pentoxide

-

Glycerol

-

Concentrated Sulfuric Acid

Procedure:

-

Preparation of Slurry: In a large three-necked round-bottom flask, prepare a homogeneous slurry of arsenic pentoxide, the substituted aniline, and glycerol.

-

Acid Addition: With efficient mechanical stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Reaction: The reaction is exothermic and will proceed under its own heat. Maintain the temperature and continue stirring for several hours.

-

Work-up: After the reaction is complete, allow the mixture to cool. Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide until it is strongly alkaline.

-

Isolation: The quinoline (B57606) product may precipitate upon neutralization and can be collected by filtration. Alternatively, steam distillation can be used to isolate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).